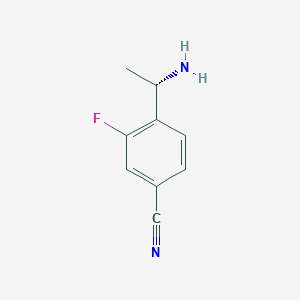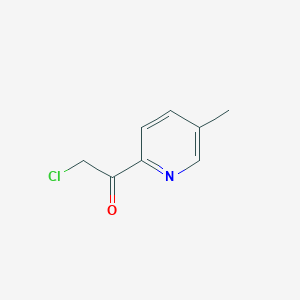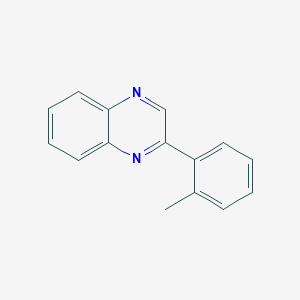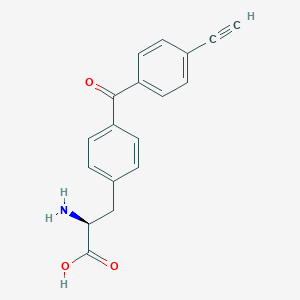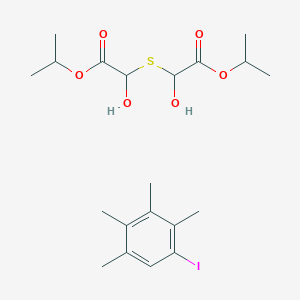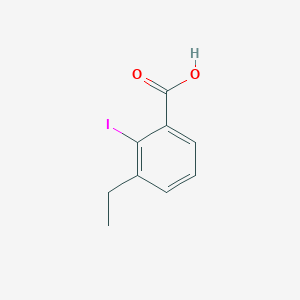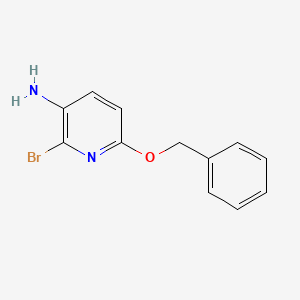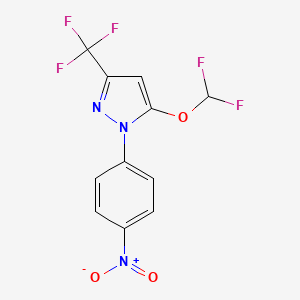
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole is a complex organic compound characterized by the presence of difluoromethoxy, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the difluoromethoxy, nitrophenyl, and trifluoromethyl groups under specific reaction conditions. Common reagents used in these reactions include halogenated compounds, nitrating agents, and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient incorporation of functional groups.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The difluoromethoxy group may influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethoxy)-N-[(4-nitrophenyl)methyl]aniline
- 4-Nitrophenyl acetate
- 4-Nitrophenyl phosphate disodium salt hexahydrate
Uniqueness
5-(Difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1h-pyrazole stands out due to the combination of its functional groups, which confer unique chemical properties and potential applications. The presence of both difluoromethoxy and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H6F5N3O3 |
|---|---|
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H6F5N3O3/c12-10(13)22-9-5-8(11(14,15)16)17-18(9)6-1-3-7(4-2-6)19(20)21/h1-5,10H |
Clave InChI |
FBBYLNRFLVJCPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


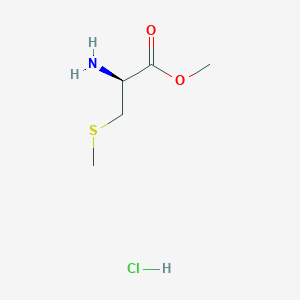
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
